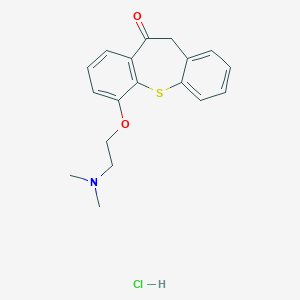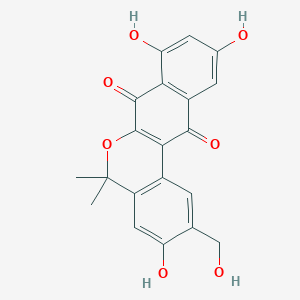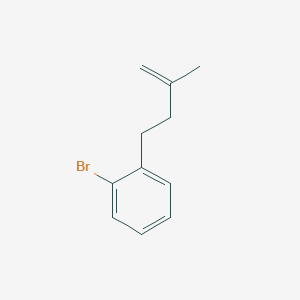![molecular formula C22H15N3O B144893 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde CAS No. 138253-30-2](/img/structure/B144893.png)
4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde
Übersicht
Beschreibung
4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, also known as 4-terpyridine-4'-ylbenzaldehyde, is an aromatic aldehyde compound containing a terpyridine moiety. It is a versatile building block for the synthesis of a variety of compounds, including coordination compounds, polymers, and small molecules. It is also used in the synthesis of biologically active molecules, such as antimicrobial agents, and as a starting material for the synthesis of drugs.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Approaches : Jouaiti (2021) highlighted the environmentally friendly synthesis of Terpyridinebenzaldehyde isomers, including 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, using ethanol and aqueous ammonia. This method offers simplicity, quick reaction time, and satisfactory yield under mild conditions (Jouaiti, 2021).
Optical Characterization : Jang et al. (2008, 2009) synthesized and characterized compounds involving this compound. They explored its applications in optical sensors for protons and metal ions, observing significant changes in absorption and fluorescence spectra (Jang et al., 2008), (Jang & Jaung, 2009).
Photocatalysis Applications : Davidson et al. (2015) investigated ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives for photocatalysis. They found that these compounds, including variants of this compound, are effective in photocatalyzing oxidation reactions (Davidson et al., 2015).
Supramolecular Chemistry : Padilla-Tosta et al. (1999) discussed the synthesis of terpyridine derivatives, including those containing this compound, for applications in supramolecular chemistry. These compounds showed potential in forming complexes with metal ions and had been studied for their electrochemical properties (Padilla-Tosta et al., 1999).
Optoelectronic Properties : Pan et al. (2010) investigated the use of terpyridine-modified materials, including those derived from this compound, in fabricating layer-by-layer films with optoelectronic properties. These films showed potential applications in electronics and photonics (Pan et al., 2010).
Catalytic Studies : Yin et al. (2015) utilized a ditopic analogue of 2,2':6',2''-terpyridine in synthesizing metal complexes for catalytic applications. They demonstrated the effectiveness of these complexes, which can potentially include this compound derivatives, in alcohol oxidation reactions (Yin et al., 2015).
Polymerisation and Electrochemical Studies : Zanardi et al. (2006) synthesized a new derivative of terpyridine for the electrochemical polymerization of conducting polymers. The derivative, similar to this compound, showed promising results in forming electrode coatings suitable for metal ion complexation (Zanardi et al., 2006).
Safety and Hazards
Benzaldehyde is classified as a flammable liquid (Category 4), acute toxicity, inhalation (Category 4), skin irritation (Category 2), eye irritation (Category 2A), reproductive toxicity (Category 1B), specific target organ toxicity - single exposure (Category 3), respiratory system, short-term (acute) aquatic hazard (Category 2), and long-term (chronic) aquatic hazard (Category 2) .
Zukünftige Richtungen
Terpyridine is mainly used as a ligand in coordination chemistry . The mechanical addressability of specific chemical bonds holds a high potential for the improvement of polymeric materials . Therefore, “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde” could potentially be used in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



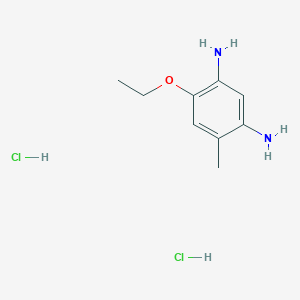
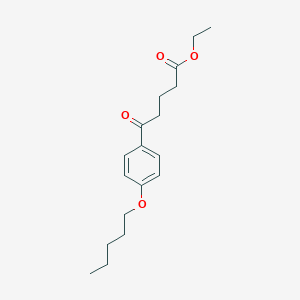
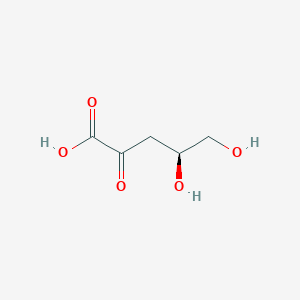
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)


![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

